Bienvenue dans la boutique en ligne BenchChem!

1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol

Lipophilicity Drug-likeness Permeability

Procure 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol (CAS 312599-47-6) for your research. Unlike the brominated BAX inhibitor BAI1, this non-halogenated analog eliminates polybrominated aromatic reactivity, enabling cleaner mechanistic deconvolution of BAX-dependent vs. BAX-independent cytotoxicity. Its distinct p-tolyl-piperazine motif and high lipophilicity (XLogP3-AA 4.6) redirect target engagement toward membrane disruption pathways and CNS drug-likeness (TPSA 31.6 Ų), making it a superior scaffold for neuroscience and agricultural bactericide programs.

Molecular Formula C26H29N3O
Molecular Weight 399.5g/mol
CAS No. 312599-47-6
Cat. No. B409616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol
CAS312599-47-6
Molecular FormulaC26H29N3O
Molecular Weight399.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
InChIInChI=1S/C26H29N3O/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,22,30H,14-19H2,1H3
InChIKeyBFDOXMLVGVGTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(9H-Carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol (CAS 312599-47-6): Procurement-Relevant Structural and Pharmacological Identity


1-(9H-Carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol (CAS 312599-47-6) is a synthetic small molecule belonging to the 9-(piperazinylalkyl)carbazole class [1]. It features a carbazole tricyclic core linked via a 2-hydroxypropyl spacer to a piperazine ring substituted at the N-4 position with a p-tolyl (4-methylphenyl) group [2]. This compound is structurally positioned within a broader chemotype that has been patented for modulation of the pro-apoptotic BAX protein and associated cytochrome c release pathways [1], though its specific pharmacological profile is defined by the absence of halogen substituents on the carbazole and the presence of the lipophilic aryl group on the piperazine, which differentiates it from earlier-generation analogs like BAI1.

Why BAI1 and Other Carbazole-Piperazine Analogs Cannot Substitute for CAS 312599-47-6 in Focused Biological Screening


The carbazole-piperazine-propanol chemotype exhibits extreme sensitivity to both carbazole ring halogenation and piperazine N-4 aryl substitution. The well-known analog BAI1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, CAS 329349-20-4) relies on 3,6-dibromo substitution for potent BAX inhibition (IC50 0.52 μM) [1], but its unsubstituted piperazine confers high polarity and potential metabolic liability. Conversely, CAS 312599-47-6 incorporates a non-halogenated carbazole scaffold paired with a p-tolyl-piperazine motif. This structural divergence creates a distinct pharmacological fingerprint: the p-tolyl group increases lipophilicity (XLogP3-AA 4.6 vs. ~3.1 for non-tolyl analog) [2], alters hydrogen-bonding capacity, and redirects molecular recognition toward different biological targets, including bacterial membrane disruption pathways not addressed by BAI1 [3]. Generic substitution between these analogs will therefore yield non-overlapping activity profiles and confound structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 1-(9H-Carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol (CAS 312599-47-6) Versus Comparators


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison with Non-Tolyl and Dibromo Analogs

CAS 312599-47-6 exhibits a computed XLogP3-AA of 4.6, reflecting the lipophilic contribution of the p-tolyl group on the piperazine ring [1]. Its non-tolyl analog 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, which lacks the N-4 aryl substituent, is calculated to have a lower XLogP3-AA (~3.1) [2]. The well-studied BAI1 analog, which contains 3,6-dibromo substitutions on the carbazole but a free piperazine NH, has a reported cLogP of approximately 3.5 [3]. This >1 log unit increase in lipophilicity is expected to enhance membrane permeability and alter tissue distribution profiles relative to both comparators.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) as a Selectivity and Permeability Discriminator

The topological polar surface area (TPSA) of CAS 312599-47-6 is computed as 31.6 Ų [1]. In contrast, the non-tolyl analog bearing a free piperazine NH has a TPSA of approximately 39.3 Ų [2]. The reduction in TPSA for the p-tolyl derivative arises from the replacement of the hydrogen-bond-donating NH with the N-aryl substituent, eliminating one H-bond donor. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier (BBB) penetration, and the lower TPSA of the target compound suggests improved CNS penetration potential compared to analogs retaining a free piperazine NH.

TPSA BBB permeability Oral bioavailability

Hydrogen Bond Donor Count Reduction and Its Impact on Metabolic Stability

CAS 312599-47-6 possesses only one hydrogen bond donor (the secondary alcohol on the propanol linker), compared to two H-bond donors for the non-tolyl analog which retains a free piperazine NH [1]. The elimination of the piperazine NH donor via N-arylation with the p-tolyl group is a known strategy to reduce hydrogen-bond-mediated recognition by metabolic enzymes such as aldehyde oxidase and CYP450 isoforms, potentially conferring improved metabolic stability [2]. In the context of carbazole-piperazine antibacterials, similar N-aryl substitution patterns have been associated with enhanced whole-cell activity, partially attributed to reduced efflux and improved intracellular accumulation [3].

Metabolic stability Hydrogen bonding Microsomal clearance

Molecular Weight and Rotatable Bond Profile Differentiate from Dibromo-BAX Inhibitor Series

CAS 312599-47-6 has a molecular weight of 399.5 g/mol with 5 rotatable bonds [1]. Its closest BAX-inhibitor comparator BAI1 (3,6-dibromo, non-tolyl) has a molecular weight of 467.2 g/mol [2], representing a 67.7 Da difference attributable to the bromine atoms versus the p-tolyl group. The lower molecular weight of CAS 312599-47-6, combined with a reduced halogen burden, positions it favorably in terms of ligand efficiency metrics and avoids the potential toxicological and synthetic liabilities associated with polybrominated aromatics. Additionally, the p-tolyl rotor adds conformational flexibility that may enable induced-fit binding to targets inaccessible to the more rigid dibromo scaffold.

Molecular weight Rotatable bonds Ligand efficiency

Antibacterial Activity Potential Distinct from BAX-Focused Chemotype

While direct antibacterial data for CAS 312599-47-6 have not been reported in primary literature, the compound's core scaffold — 3-(piperazin-1-yl)propan-2-ol decorated carbazole — has been demonstrated to confer membrane-targeting antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa), with optimal EC50 values ranging from 6.37 to 10.75 μg/mL for the most active congeners [1]. In this series, compounds bearing aryl-substituted piperazines (including substituted phenyl groups) showed enhanced activity compared to N-benzyl or N-alkyl analogs. The p-tolyl substituent on CAS 312599-47-6 aligns with this favorable SAR trend, whereas BAI1 and related dibromo analogs were optimized exclusively for BAX channel blockade and have no reported antibacterial utility.

Antibacterial Membrane disruption Phytopathogen

Commercial Availability and Purity Enables Reproducible Screening Versus Custom Synthesis

CAS 312599-47-6 is commercially available from multiple vendors at purities ≥95%, with catalog pricing and stock information accessible for direct procurement . In contrast, the non-tolyl analog 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol and custom N-aryl variants typically require multi-step synthesis, introducing batch-to-batch variability and lead time delays. The defined purity specification (≥95%) ensures inter-laboratory reproducibility, which is critical for quantitative benchmark assays. This commercial availability, coupled with the compound's well-characterized analytical identity (InChIKey: BFDOXMLVGVGTAH-UHFFFAOYSA-N), makes it a practical choice for screening campaigns where rapid turnaround and consistent quality are prioritized.

Commercial availability Purity Reproducibility

Recommended Application Scenarios for Procuring 1-(9H-Carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol (CAS 312599-47-6)


BAX-Independent Apoptosis Pathway Screening with Reduced Halogen Liability

For laboratories investigating non-canonical apoptosis modulation where the brominated BAX inhibitor BAI1 serves as a positive control, CAS 312599-47-6 can be deployed as a non-halogenated comparator probe. Its distinct physicochemical profile (XLogP3-AA 4.6, TPSA 31.6 Ų, 1 HBD) [1] eliminates confounds introduced by polybrominated aromatic reactivity while retaining the core carbazole-piperazine-propanol architecture claimed in Bax-modulator patents [2]. This enables cleaner mechanistic deconvolution of BAX-dependent versus BAX-independent cytotoxicity.

Antibacterial Hit-Finding Against Phytopathogenic Bacteria

Building on the demonstrated membrane-targeting antibacterial activity of 3-(piperazin-1-yl)propan-2-ol carbazole derivatives against Xanthomonas and Pseudomonas species (EC50 6–11 μg/mL range) [1], CAS 312599-47-6 can be prioritized for antibacterial screening cascades targeting plant bacterial diseases. Its p-tolyl-piperazine motif aligns with the structure-activity relationship that favors N-aryl substitution for enhanced membrane disruption, offering a commercially available entry point for agricultural bactericide discovery programs.

CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 31.6 Ų (well below the 60 Ų BBB penetration threshold) and XLogP3-AA of 4.6 [1], CAS 312599-47-6 possesses computed property values consistent with CNS drug-likeness. This compound can serve as a starting scaffold for neuroscience-focused medicinal chemistry programs, particularly where carbazole-based ligands have shown activity at CNS targets. Its single hydrogen bond donor and moderate molecular weight (399.5 g/mol) further support oral bioavailability potential.

Comparative Reference Standard for Carbazole-Piperazine SAR Studies

CAS 312599-47-6 occupies a distinct position in the carbazole-piperazine chemical space — non-halogenated carbazole, N-tolyl piperazine, secondary alcohol linker — that is not represented by the extensively studied BAI1/BAI2 series (dibromo, free NH) [1][2]. It can be procured as a commercially available reference standard for systematic structure-activity relationship studies aimed at dissecting the contributions of carbazole halogenation versus piperazine N-arylation to target engagement and selectivity across multiple biological endpoints.

Quote Request

Request a Quote for 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.